Metiamide

Descripción general

Descripción

La metiamida es un antagonista del receptor H2 de la histamina que se desarrolló a partir de otro antagonista H2, la burimamida. Fue un compuesto intermedio en el desarrollo del exitoso fármaco antiulceroso cimetidina (Tagamet) . La metiamida es conocida por su capacidad para inhibir la secreción de ácido gástrico, lo que la convierte en un compuesto significativo en el tratamiento de úlceras pépticas y otros trastornos relacionados con el ácido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la metiamida implica varios pasos:

Reacción del 2-cloroacetoacetato de etilo con formamida: Esta reacción produce 4-carboetoxi-5-metilimidazol.

Reducción del éster carboxílico: El éster carboxílico se reduce utilizando sodio en amoníaco líquido mediante reducción de Birch, lo que da como resultado el alcohol correspondiente.

Métodos de producción industrial

La producción industrial de la metiamida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas, como reactores de flujo continuo y sistemas automatizados, ayuda a ampliar la producción manteniendo la coherencia y la calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

La metiamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metiamida puede oxidarse en condiciones específicas para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la metiamida en sus derivados de amina correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios análogos con grupos tiourea modificados.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanism of Action

Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Clinical Applications

1. Treatment of Acid-Related Disorders

- Gastroesophageal Reflux Disease (GERD) : this compound has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .

- Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .

2. Stress Ulcer Prevention

this compound has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with this compound exhibited no ulcer formation compared to a significant incidence in untreated controls .

Research Findings

Numerous studies have documented the effectiveness of this compound across various experimental setups:

Toxicology and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that this compound can be safely administered within therapeutic ranges.

Mecanismo De Acción

La metiamida ejerce sus efectos uniéndose al receptor H2 ubicado en la membrana basolateral de la célula parietal gástrica. Esta unión bloquea los efectos de la histamina, lo que lleva a una reducción en la secreción de ácido gástrico y una disminución en el volumen y la acidez gástricos . La inhibición competitiva del receptor H2 da como resultado los efectos terapéuticos observados en el tratamiento de úlceras pépticas y otros trastornos relacionados con el ácido .

Comparación Con Compuestos Similares

Compuestos similares

Burimamida: El precursor de la metiamida, menos potente y menos estable a pH fisiológico.

Cimetidina: Desarrollado a partir de la metiamida, más potente y con menos efectos secundarios.

Ranitidina: Otro antagonista del receptor H2, conocido por su mayor duración de acción y menos interacciones con los medicamentos.

Singularidad de la metiamida

La metiamida es única debido a su papel intermedio en el desarrollo de la cimetidina. Proporcionó información crucial sobre la relación estructura-actividad de los antagonistas del receptor H2, lo que llevó al desarrollo de fármacos más efectivos y seguros. A pesar de su promesa inicial, el uso clínico de la metiamida se vio limitado debido a la aparición de agranulocitosis en algunos pacientes .

Actividad Biológica

Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound.

Overview of this compound

This compound was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .

This compound's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for this compound is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .

Comparative Efficacy

| Compound | ED50 (μmol/kg) | Kb Values (μM) | Activity Comparison |

|---|---|---|---|

| This compound | 16 (oral), 3.1 (IV) | 0.75 (uterine), 0.92 (heart) | ~10x higher than burimamide |

| Burimamide | Not specified | 7.8 (atrial muscle) | Baseline for comparison |

In Vitro Studies

In vitro studies have demonstrated that this compound is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate this compound's strong affinity for H2 receptors, which is crucial for its pharmacological action.

In Vivo Studies

In vivo studies conducted on dogs have shown that this compound effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of this compound resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .

Case Study: Gastric Secretion Inhibition

A study involving anesthetized dogs highlighted the effects of this compound on gastric secretion. Administration of this compound shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .

Effects on Neutrophil Motility

Interestingly, this compound has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, this compound does not affect true chemotaxis, suggesting a complex interaction with immune responses .

Safety and Adverse Effects

While this compound has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that this compound did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .

Propiedades

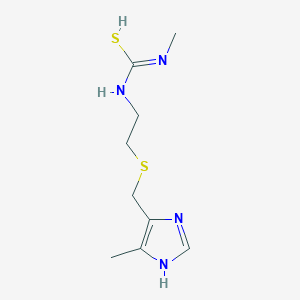

IUPAC Name |

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPLBWLMYGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188390 | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34839-70-8 | |

| Record name | Metiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.